Product packaging for Korupensamine A(Cat. No.:CAS No. 158252-04-1)

Korupensamine A

Cat. No.: B8271623
CAS No.: 158252-04-1
M. Wt: 379.4 g/mol
InChI Key: JOXWHCNNDTWJPX-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Korupensamine A is a C5/C8'-linked naphthyltetrahydroisoquinoline alkaloid first isolated from the tropical liana Ancistrocladus korupensis . This axially chiral, biaryl natural product has demonstrated significant bioactivity in scientific research, primarily as a potent antimalarial agent against Plasmodium falciparum and P. berghei . Recent investigations have revealed a new and promising research application: this compound has been identified as a potent, atropisomer-specific inhibitor of the SARS-CoV-2 main protease (M pro ) . In vitro studies show it inhibits M pro activity with an IC 50 of 2.52 ± 0.14 µM and reduces viral growth by five orders of magnitude (EC 50 = 4.23 ± 1.31 µM), highlighting its potential as a lead compound for anti-COVID-19 research . Its mechanism of action against SARS-CoV-2 involves binding to the active site of the viral protease, as confirmed by molecular dynamics simulations . The activity is highly specific to its axial chirality, as its atropisomer, Korupensamine B, does not show the same inhibitory effect . This compound serves as the monomeric precursor in the synthesis of the anti-HIV dimer, Michellamine B . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25NO4 B8271623 Korupensamine A CAS No. 158252-04-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

158252-04-1

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

(1R,3R)-5-(4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol

InChI

InChI=1S/C23H25NO4/c1-11-7-15-14(5-6-17(25)23(15)20(8-11)28-4)22-16-9-12(2)24-13(3)21(16)18(26)10-19(22)27/h5-8,10,12-13,24-27H,9H2,1-4H3/t12-,13-/m1/s1

InChI Key

JOXWHCNNDTWJPX-CHWSQXEVSA-N

SMILES

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C

Isomeric SMILES

C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1)C)O)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C

Canonical SMILES

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C

Origin of Product

United States

Natural Occurrence and Isolation Research

Botanical Sources and Biogeographic Distribution

The primary natural sources of Korupensamine A and its related compounds are climbing lianas belonging to the genus Ancistrocladus within the monotypic family Ancistrocladaceae.

The distribution of these alkaloid-producing plants is highly specific, with different species inhabiting distinct geographical regions, primarily in the tropical zones of the Old World. wikipedia.org

Ancistrocladus korupensis : This species is endemic to a very restricted area, primarily found within Korup National Park in southwestern Cameroon and adjacent regions of Nigeria. wikipedia.orgkew.orgresearchgate.net It grows as a liana in acidic, nutrient-poor sandy soils at low altitudes. wikipedia.org The plant was first identified as a new species in 1993 following the discovery of pharmacologically interesting alkaloids in its leaves. wikipedia.org A. korupensis is a significant source of several naphthylisoquinoline alkaloids, including the novel antimalarial compounds Korupensamines A, B, C, D, and E. wikipedia.orgacs.orgacs.org

Ancistrocladus likoko : This Central African liana, found in the Democratic Republic of the Congo, is a prolific producer of 5,8'-linked naphthylisoquinoline alkaloids. nih.govrsc.org While this compound has not been reported as a major constituent, its atropisomeric diastereomer, Korupensamine B, has been isolated from the twigs of this plant. researchgate.net The chemical profile of A. likoko is notable for the exclusive production of alkaloids with the 5,8' coupling type, a characteristic that suggests a close phylogenetic relationship to other Central African Ancistrocladus species. nih.govrsc.org

Ancistrocladus congolensis : Also native to the Congo region, Ancistrocladus congolensis has been identified as a source of this compound. nih.govacs.org Phytochemical investigations of this species have led to the isolation of this compound alongside four other new naphthylisoquinoline alkaloids named ancistrocongolines A–D. nih.govresearchgate.net

To date, the occurrence of this compound and related naphthylisoquinoline alkaloids is exclusively documented within the Ancistrocladaceae family, specifically the genus Ancistrocladus. There is currently no scientific literature reporting their isolation from other plant families or genera.

Extraction and Isolation Methodologies for Natural Products

The isolation of this compound from its botanical sources involves a multi-step process beginning with the extraction of plant material, followed by fractionation and purification.

The general procedure typically starts with the exhaustive extraction of dried and powdered plant material (e.g., leaves, twigs, roots) with organic solvents. researchgate.netplantarchives.org A common solvent system used is a mixture of dichloromethane (B109758) and methanol (B129727) (CH₂Cl₂-MeOH). researchgate.net

Following extraction, the crude extract, which contains a complex mixture of metabolites, is subjected to purification. plantarchives.org This often involves:

Liquid-Liquid Partitioning : The crude extract is dissolved in a solvent mixture (e.g., methanol-water) and partitioned against a nonpolar solvent like n-hexane to remove lipids and other nonpolar constituents. researchgate.net

Column Chromatography (CC) : The resulting fraction is then separated using column chromatography, typically with silica (B1680970) gel as the stationary phase, to fractionate the components based on polarity. researchgate.net

High-Performance Liquid Chromatography (HPLC) : Final purification of the target compounds is achieved using preparative reversed-phase HPLC, which offers high resolution to separate structurally similar alkaloids like this compound from its isomers and other related compounds. researchgate.net

More advanced techniques such as Centrifugal Partition Chromatography (CPC) have also been employed for the efficient, bioactivity-guided isolation of alkaloids from plant extracts, offering high recovery rates and resolution. mdpi.com

Advanced Structural Elucidation in Natural Product Chemistry

The definitive identification of this compound requires a combination of sophisticated analytical techniques to determine its planar structure and complex three-dimensional stereochemistry.

This compound is a stereochemically complex molecule, featuring both central chirality at the C-1 and C-3 positions of the tetrahydroisoquinoline ring and axial chirality due to restricted rotation around the biaryl axis connecting the naphthalene (B1677914) and isoquinoline (B145761) moieties. The combination of these elements results in the existence of atropisomeric diastereomers, such as this compound and Korupensamine B, which have the same chemical formula and connectivity but differ in their 3D arrangement and can exhibit different biological activities. nih.gov

The stereostructure is established through a combination of methods:

Chiroptical Methods : Electronic Circular Dichroism (CD) spectroscopy is a crucial technique used to determine the absolute configuration of the stereocenters and the chirality of the biaryl axis by comparing the experimental CD spectrum with those of known compounds or with quantum-chemically calculated spectra. rsc.orgnih.govacs.org

Chemical Degradation : Oxidative degradation of the molecule into smaller, structurally simpler fragments of known stereochemistry can help to deduce the configuration of the parent molecule. acs.orgrsc.org

Total Synthesis : The unambiguous confirmation of the stereostructure is often achieved through the stereoselective total synthesis of the proposed structure and comparison of its spectroscopic and chiroptical data with that of the natural product. nih.govnih.govnih.gov

The structural elucidation of this compound relies heavily on a suite of modern spectroscopic techniques. nih.govresearchgate.netjchps.com

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the precise molecular formula of the compound. rsc.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for determining the planar structure.

1D NMR : ¹H and ¹³C NMR spectra provide information about the types and number of protons and carbons in the molecule. acs.org

2D NMR : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule. rsc.orgacs.org Nuclear Overhauser Effect (NOE) correlations, observed in NOESY or ROESY experiments, provide crucial information about the spatial proximity of protons, which helps in defining the relative stereochemistry and the conformation around the biaryl axis. acs.org

The combination of these advanced spectroscopic and chiroptical methods allows for the complete and unambiguous structural and stereochemical assignment of this compound. nih.govacs.org

Advanced Synthetic Methodologies for Korupensamine a

Total Synthesis Approaches and Strategies

Total synthesis efforts for Korupensamine A have explored different routes to assemble the naphthyl and tetrahydroisoquinoline (THIQ) moieties and form the crucial biaryl linkage with high stereo- and atroposelectivity. researchgate.netacs.orgacs.org

Stereoselective approaches are paramount in the synthesis of this compound to control the absolute and relative configurations of the chiral centers and the axial chirality. Several key methodologies have been developed to achieve this control. nih.govresearchgate.netacs.orgthieme-connect.comacs.orgsioc-journal.cn

Planar chiral arene chromium complexes have been employed in the stereoselective synthesis of this compound and its atropisomers. This strategy involves the use of a planar chiral arene chromium complex as a key building block in a cross-coupling reaction. For instance, a syn-selective cross-coupling of a planar chiral arene chromium complex with naphthylboronic acid has been utilized. acs.orgcapes.gov.brnih.govacs.org This coupling yields a syn-biaryl coupling product. acs.orgcapes.gov.brnih.gov Subsequent steps, such as axial isomerization or tricarbonylchromium migration to the inverted arene face, are crucial for obtaining the desired atropisomer, this compound. thieme-connect.comacs.orgcapes.gov.brnih.gov this compound has been synthesized from the syn-biaryl chromium complex via an o-formyl syn-biaryl chromium complex. acs.orgnih.gov The use of a planar chiral arene chromium complex allows for stereochemical control during the formation of the biaryl axis. capes.gov.bruwindsor.ca

Asymmetric Suzuki-Miyaura cross-coupling reactions have been successfully applied in the total synthesis of this compound and B. nih.govresearchgate.netacs.orgsioc-journal.cn This method offers an efficient route for the catalytic asymmetric construction of the chiral biaryl bond. nih.govresearchgate.netacs.org Chiral monophosphorus ligands have been found to be effective in these reactions, leading to high yields and excellent enantioselectivities (up to 99% ee) for the synthesis of functionalized chiral biaryls. nih.govresearchgate.netacs.org The presence of a polar-π interaction between a highly polarized group on the ligand and the extended π system of the arylboronic acid coupling partner is believed to be important for achieving high enantioselectivity. nih.govresearchgate.net This methodology has enabled efficient asymmetric Suzuki-Miyaura coupling for the first time in the total synthesis of chiral biaryl natural products like korupensamines A and B. sioc-journal.cn

The "lactone method" is a notable strategy for the atropo-diastereodivergent synthesis of naphthylisoquinoline alkaloids, including this compound and B. researchgate.netorgsyn.orgnih.govorgsyn.orgacs.orgdntb.gov.uaresearchgate.net This method allows access to either atropisomer from the same late precursor. researchgate.netorgsyn.orgorgsyn.org A key step involves the regioselective intramolecular coupling of an ester to form a configurationally labile, lactone-bridged biaryl intermediate. researchgate.netnih.govacs.org Atropisomer-selective cleavage of this lactone, often with chiral reducing agents, yields configurationally stable biaryl products with defined axial configurations. researchgate.netorgsyn.orgnih.govacs.org For the synthesis of 5,8'-coupled naphthylisoquinolines like korupensamines A and B, the naphthalene (B1677914) portion often needs to be constructed after the biaryl coupling. researchgate.net

The 1,3-trans-disubstituted tetrahydroisoquinoline (THIQ) unit is a common structural motif in naphthylisoquinoline alkaloids, and its stereoselective assembly is a critical challenge in the total synthesis of this compound. researchgate.netrsc.org Various methods have been developed for the synthesis of appropriately functionalized THIQ building blocks. One approach involves an aziridine-based synthesis that complements existing routes. acs.org Another strategy utilizes a three-component Catellani reaction and an Au(I)-catalyzed cyclization/reduction cascade to construct the 1,3-trans-disubstituted THIQ framework in a modular fashion. researchgate.netrsc.org This method allows for diversity-oriented synthesis of these THIQ units using simple building blocks. researchgate.net

Key Intermediate Synthesis Research

Here is a table summarizing some key aspects of the synthetic methodologies:

Synthetic MethodologyKey StrategyStereocontrol ElementReference(s)
Planar Chiral Arene Chromium Complex UtilizationSyn-selective cross-coupling of complex with naphthylboronic acidPlanar chirality of chromium complex, axial isomerization acs.orgcapes.gov.brnih.govacs.org
Asymmetric Suzuki-Miyaura Cross-Coupling ReactionsPalladium-catalyzed cross-coupling of aryl halides/boronic acidsChiral monophosphorus ligands, polar-π interactions nih.govresearchgate.netacs.orgsioc-journal.cn
Lactone Method for Atropo-Diastereodivergent SynthesisIntramolecular coupling to form labile lactone, selective lactone cleavageChiral reducing agents researchgate.netorgsyn.orgnih.govorgsyn.orgacs.org
Assembly of 1,3-trans-Disubstituted THIQ MoietyCatellani reaction / Au(I)-catalyzed cyclization/reduction cascadeReaction sequence and catalyst researchgate.netrsc.org
Isoquinoline (B145761) Moiety Construction

The isoquinoline core of this compound is a key structural element whose synthesis has been explored through various strategies. One approach involves the cyclization of appropriate precursors to form the tetrahydroisoquinoline ring system. Details on specific reactions and intermediates used in the construction of the isoquinoline moiety for this compound synthesis can be found in the literature, often involving sequences that establish the required substitution pattern and stereochemistry at the 1 and 3 positions. rsc.orgresearchgate.net For instance, some syntheses have utilized intermediates that undergo cyclization to form the tetrahydroisoquinoline ring. researchgate.net The synthesis of 1,3-trans-disubstituted tetrahydroisoquinolines, a common structural unit in naphthylisoquinoline alkaloids like this compound, is a non-trivial task and a significant challenge in total synthesis. researchgate.net

Naphthalene Moiety Construction

The naphthalene portion of this compound is the other crucial building block. Its synthesis requires the formation of the substituted naphthalene ring system with the correct functional groups and positional isomerism necessary for the subsequent biaryl coupling. Different strategies have been developed for the preparation of the naphthalene moiety. Some approaches have involved annulation reactions to construct the naphthalene core. figshare.comacs.org For example, one efficient naphthol synthesis amenable to large scale was initiated by the addition of a benzylic sulfone anion to methyl crotonate. figshare.comacs.orgcapes.gov.brmdma.ch The specific functionalization, including the placement of hydroxyl and methoxy (B1213986) groups and the methyl substituent, is critical for the successful coupling with the isoquinoline moiety. nih.govnih.gov

Axial Chirality Control in Asymmetric Synthesis

A defining feature of this compound is the presence of axial chirality arising from the hindered rotation around the biaryl bond connecting the isoquinoline and naphthalene units. nih.govuniroma2.itnih.gov Controlling this axial chirality in an asymmetric fashion is a significant challenge in its synthesis. nih.govnih.gov Various strategies have been developed to address this, including atroposelective coupling reactions. nih.govnih.govfigshare.comresearchgate.netcapes.gov.brresearchgate.netthieme-connect.comacs.orgacs.org

One notable method is the "lactone method," which has been applied to the atropo-selective synthesis of 5,8'-coupled naphthylisoquinoline alkaloids, including this compound and its atropisomer, Korupensamine B. figshare.comresearchgate.netthieme-connect.comacs.org This method involves the regioselective intramolecular coupling of an ester to form a configurationally labile lactone-bridged biaryl intermediate, followed by its atropisomer-selective cleavage using chiral or achiral nucleophiles to yield configurationally stable products. figshare.comresearchgate.netacs.org

Asymmetric Suzuki-Miyaura coupling reactions have also been employed for the total synthesis of this compound and B, demonstrating efficiency and high enantioselectivities in some cases. acs.orgcapes.gov.brmdma.chresearchgate.netacs.orgacs.orgsigmaaldrich.comnih.govacs.org Chiral monophosphorus ligands have been found to be effective in these couplings, achieving high yields and enantioselectivities. researchgate.netacs.orgnih.gov The stereocontrol in these Suzuki-Miyaura couplings can be influenced by factors such as polar-π interactions. researchgate.netacs.orgnih.gov

Another strategy involves the use of planar chiral arene chromium complexes in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. capes.gov.brthieme-connect.comfigshare.com This approach has been used for the stereoselective synthesis of this compound and ent-Korupensamine B, utilizing the planar chirality of the chromium complex to influence the axial chirality of the biaryl bond. capes.gov.brthieme-connect.com

Point-to-axial chirality transfer is another concept explored in atroposelective synthesis, where existing chirality centers influence the formation of the chiral axis. nih.gov This can involve intramolecular couplings or intermolecular metal-mediated couplings. nih.gov

Research Findings on Axial Chirality Control:

MethodKey Intermediate/ReagentsOutcomeReferences
Lactone MethodLactone-bridged biaryl intermediate, chiral/achiral H-nucleophilesAtropisomer-selective cleavage to P- or M-configured diols figshare.comresearchgate.netthieme-connect.comacs.org
Asymmetric Suzuki-Miyaura CouplingArylboronic acid, THIQ-iodide, Pd(0) catalyst, chiral ligandsFormation of hindered biaryl bond with high enantioselectivity acs.orgcapes.gov.brmdma.chresearchgate.netacs.orgacs.orgsigmaaldrich.comnih.govacs.org
Planar Chiral Arene Chromium ComplexesPlanar chiral arene chromium complex, naphthylboronic acidStereoselective cross-coupling, control of axial chirality via complex capes.gov.brthieme-connect.comfigshare.com
Point-to-Axial Chirality TransferExisting chirality centers, metal-mediated couplingsInfluence on atroposelectivity nih.gov

Chemoenzymatic Synthesis Investigations

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, represents a powerful approach for the synthesis of complex natural products, offering advantages in terms of selectivity and sustainability. While general advancements in chemoenzymatic synthesis of natural products have been reported mdpi.comchemrxiv.org, specific detailed investigations into the chemoenzymatic synthesis of this compound are less extensively documented in the provided search results. However, the broader field of chemoenzymatic synthesis is actively being explored for the preparation of complex chiral architectures and natural products. mdpi.comchemrxiv.orgresearchgate.net The application of chemoenzymatic cascades for the synthesis of 1,3-disubstituted tetrahydroisoquinolines, a core unit of this compound, highlights the potential of this methodology in accessing such structures with high diastereo- and enantioselectivity. researchgate.netacs.org

Methodological Advancements in Asymmetric Organic Synthesis

The synthesis of this compound has driven and benefited from methodological advancements in asymmetric organic synthesis, particularly in the area of constructing axially chiral biaryl compounds. The development of efficient and selective methods for forming the hindered biaryl bond with control over atropisomerism is crucial. nih.govuniroma2.itnih.gov

Advancements include the refinement of asymmetric cross-coupling reactions, such as the Suzuki-Miyaura coupling, to achieve high enantioselectivity in the formation of the biaryl axis. uniroma2.itresearchgate.netacs.orgacs.orgnih.govacs.org The design and application of novel chiral ligands for transition metal catalysis have been instrumental in these developments. uniroma2.itresearchgate.netacs.orgnih.gov

Strategies involving the use of chiral auxiliaries or catalysts to induce asymmetry during the formation of the biaryl bond or in subsequent transformations have been explored. nih.govfigshare.comcapes.gov.brresearchgate.netthieme-connect.comacs.orgthieme-connect.comfigshare.com The "lactone method" exemplifies an atropo-divergent approach that allows access to different atropisomers selectively. figshare.comresearchgate.netthieme-connect.comacs.org

Furthermore, the synthesis of this compound has contributed to the broader understanding and development of methods for controlling axial chirality in biaryl systems, a challenge relevant to the synthesis of various natural products and synthetic molecules with pharmaceutical interest. uniroma2.itnih.govacs.org The exploration of different coupling strategies and the investigation of the factors governing atroposelectivity have been key aspects of these methodological advancements. nih.govnih.govresearchgate.netcapes.gov.brresearchgate.netacs.orgacs.orgnih.govthieme-connect.comfigshare.com

Compound Information

Compound NamePubChem CID
This compound392421
Korupensamine BNot explicitly found in search results, but mentioned as atropisomer of A

This compound is a complex naphthylisoquinoline alkaloid recognized for its distinctive structure, which includes both an isoquinoline and a naphthalene moiety connected by a biaryl axis. ontosight.ainih.gov The synthesis of this natural product presents significant challenges, particularly in the construction of its individual units and the precise control of the axial chirality inherent in the biaryl linkage. nih.gov

Naphthalene Moiety Construction

The naphthalene component of this compound must be synthesized with the appropriate functionalization and substitution pattern to enable the subsequent formation of the biaryl bond. This involves building the substituted naphthalene ring system. Several strategies have been developed for this purpose. Some syntheses have employed annulation reactions as a core method for constructing the naphthalene ring. figshare.comacs.org An efficient large-scale synthesis of the naphthol moiety has been reported, which was initiated by the addition of a benzylic sulfone anion to methyl crotonate. figshare.comacs.orgcapes.gov.brmdma.ch The precise placement of functional groups, such as hydroxyl and methoxy groups, and the methyl substituent on the naphthalene ring is essential for the successful coupling with the isoquinoline unit. nih.govnih.gov

Axial Chirality Control in Asymmetric Synthesis

The presence of axial chirality due to restricted rotation around the biaryl bond is a defining stereochemical feature of this compound. nih.govuniroma2.itnih.gov Achieving control over this atropisomerism in an asymmetric fashion is a major focus in the synthesis of this alkaloid. nih.govnih.gov Numerous strategies have been developed to address this challenge, including various atroposelective coupling methodologies. nih.govfigshare.comcapes.gov.brinvivochem.cnevitachem.com

The "lactone method" is one notable approach that has been applied to the atropo-selective synthesis of 5,8'-coupled naphthylisoquinoline alkaloids, including this compound and its atropisomer, Korupensamine B. figshare.comresearchgate.netthieme-connect.comacs.org This method involves a regioselective intramolecular coupling of an ester to form a labile lactone-bridged biaryl intermediate, followed by its selective cleavage using chiral or achiral nucleophiles to yield configurationally stable products. figshare.comresearchgate.netacs.org

Asymmetric Suzuki-Miyaura coupling reactions have also been successfully utilized in the total synthesis of this compound and B. acs.orgcapes.gov.brmdma.chresearchgate.netacs.orgacs.orgsigmaaldrich.comnih.govacs.org These reactions have demonstrated high yields and enantioselectivities, with the use of chiral monophosphorus ligands proving effective. researchgate.netacs.orgnih.gov The stereochemical outcome in these couplings can be influenced by factors such as polar-π interactions. researchgate.netacs.orgnih.gov

Another strategy involves the use of planar chiral arene chromium complexes in palladium-catalyzed cross-coupling reactions. capes.gov.brthieme-connect.comfigshare.com This method allows for the stereoselective synthesis of this compound and related atropisomers by leveraging the planar chirality of the chromium complex to control the axial chirality of the newly formed biaryl bond. capes.gov.brthieme-connect.com

The concept of point-to-axial chirality transfer, where existing stereocenters influence the formation of the chiral axis, is also relevant to the atroposelective synthesis of biaryl compounds like this compound. nih.gov

Data on Selected Asymmetric Synthesis Approaches:

MethodKey FeaturesChirality Control MechanismObserved Selectivity (where reported)
Lactone MethodIntramolecular coupling to lactone, selective cleavageAtropisomer-selective cleavage with chiral/achiral nucleophilesAtropisomer-selective
Asymmetric Suzuki-Miyaura CouplingPalladium catalysis, chiral ligandsChiral ligand control, potential polar-π interactionsUp to 99% ee researchgate.netacs.orgnih.gov, up to 11:1 dr acs.org
Planar Chiral Arene Chromium ComplexesPalladium-catalyzed cross-coupling with chromium complexPlanar chirality of chromium complexStereoselective
Point-to-Axial Chirality TransferInfluence of existing stereocenters on biaryl axis formationRemote asymmetric inductionAtroposelective

Methodological Advancements in Asymmetric Organic Synthesis

The synthetic efforts towards this compound have contributed to and benefited from significant methodological advancements in asymmetric organic synthesis, particularly concerning the construction of axially chiral biaryl systems. The development of efficient and highly selective methods for forming the hindered biaryl bond with precise control over atropisomerism is paramount. nih.govuniroma2.itnih.gov

Key advancements include the continuous development and optimization of asymmetric cross-coupling reactions, such as the Suzuki-Miyaura coupling, to achieve high levels of enantioselectivity in the formation of the biaryl axis. uniroma2.itresearchgate.netacs.orgacs.orgnih.govacs.org The design and synthesis of novel chiral ligands for transition metal catalysts have played a crucial role in these developments, enabling improved control over stereochemistry. uniroma2.itresearchgate.netacs.orgnih.gov

Strategies involving the use of chiral auxiliaries or catalysts to induce asymmetry during the formation of the biaryl bond or in subsequent transformations have been explored to control atropisomerism. nih.govfigshare.comcapes.gov.brresearchgate.netthieme-connect.comacs.orgthieme-connect.comfigshare.com The "lactone method," for instance, represents an atropo-divergent strategy allowing for the selective synthesis of different atropisomers. figshare.comresearchgate.netthieme-connect.comacs.org

The synthesis of this compound has thus played a role in advancing the general understanding and development of methods for controlling axial chirality in biaryl compounds, a class of molecules with significant relevance in natural products and pharmaceuticals. uniroma2.itnih.govacs.org The investigation of various coupling strategies and the factors influencing atroposelectivity have been central to these methodological developments. nih.govnih.govresearchgate.netcapes.gov.brresearchgate.netacs.orgacs.orgnih.govthieme-connect.comfigshare.com

Biosynthesis and Biotransformation Research

Proposed Biosynthetic Pathways of Naphthylisoquinoline Alkaloids

Naphthylisoquinoline alkaloids (NIQs) are a structurally diverse group of secondary metabolites characterized by linked naphthalene (B1677914) and isoquinoline (B145761) units. evitachem.com They are found almost exclusively in two paleotropical plant families, the Dioncophyllaceae and the Ancistrocladaceae. evitachem.comresearchgate.net Unlike the vast majority of isoquinoline alkaloids, which derive from aromatic amino acids, NIQs have a distinct biosynthetic origin. researchgate.net Research has shown that these complex molecules are derived from polyketide precursors. researchgate.net

The proposed pathway suggests that both the naphthalene and the isoquinoline portions of the alkaloids originate from the acetate-polymalonate pathway. uni-wuerzburg.denih.gov This discovery revealed a novel biosynthetic route for isoquinoline alkaloids, where both molecular halves are formed from identical polyketide building blocks. nih.gov This acetogenic pathway is a significant deviation from the classical amino acid-based biosynthesis of other isoquinoline alkaloids, highlighting the unique metabolic capabilities of the plants that produce them. researchgate.netnih.gov

Enzymatic Catalysis in Michellamine Formation from Korupensamine A

A key area of research has been the enzymatic conversion of monomeric naphthylisoquinoline alkaloids like this compound into their dimeric forms, the michellamines. This transformation is a critical step in the natural production of these larger, often more biologically active, compounds.

Studies have successfully identified and partially purified enzymes from several Ancistrocladus species and from Triphyophyllum peltatum that catalyze the oxidative dimerization of korupensamines. researchgate.net These enzymes exhibit peroxidase activity and are responsible for coupling this compound into michellamines. researchgate.net Characterization has revealed that these are soluble proteins predominantly located within the leaf phloem of the plants. researchgate.net The enzymes consist of single polypeptides with an approximate molecular weight of 65 kDa. researchgate.net

Table 1: Properties of Peroxidase-Active Enzymes in Michellamine Formation

PropertyDescriptionSource(s)
Enzyme Type Peroxidase researchgate.net
Function Catalyzes oxidative dimerization of korupensamines researchgate.net
Source Organisms Ancistrocladus spp., Triphyophyllum peltatum researchgate.net
Molecular Weight Approx. 65 kDa researchgate.net
Structure Single polypeptide monomers researchgate.net
Cellular Location Soluble proteins in leaf phloem researchgate.net

The enzymatic process of dimerization demonstrates remarkable specificity. Comparative studies have shown that the peroxidase-active enzymes are highly selective for their substrates. researchgate.net The enzymes specifically catalyze the dimerization of korupensamines, such as this compound and Korupensamine B. researchgate.net Other closely related monomeric naphthylisoquinoline alkaloids were not accepted as substrates, indicating a strict structural requirement for the enzymatic coupling reaction. researchgate.net This high substrate specificity ensures the precise formation of michellamines from their correct precursors. researchgate.net

Role of this compound as a Biosynthetic Precursor to Dimeric Alkaloids

This compound is firmly established as a direct biosynthetic precursor to dimeric naphthylisoquinoline alkaloids. researchgate.netresearchgate.net It serves as the monomeric building block for the formation of michellamines through an oxidative coupling process. researchgate.netresearchgate.net Laboratory studies have confirmed this natural pathway. For instance, HPLC-MS-MS analysis has been used to successfully prove the enzymatic formation of michellamines from their korupensamine precursors in vitro. nih.govnih.gov

The specific dimerization products depend on the monomeric units involved:

Michellamine A is formed by the self-dimerization of two this compound molecules. researchgate.netresearchgate.net

Michellamine B is a "mixed" dimer, formed through the cross-coupling of one molecule of this compound and one molecule of Korupensamine B. researchgate.netresearchgate.net

Michellamine C results from the self-dimerization of two Korupensamine B molecules. researchgate.netnih.gov

This precursor role is fundamental to the biosynthesis of the michellamine class of compounds. mdpi.com

Table 2: this compound as a Precursor to Michellamines

Monomeric Precursor(s)Dimeric ProductType of CouplingSource(s)
This compound + this compoundMichellamine ASelf-Dimerization researchgate.netresearchgate.net
This compound + Korupensamine BMichellamine BCross-Coupling researchgate.netresearchgate.net
Korupensamine B + Korupensamine BMichellamine CSelf-Dimerization researchgate.netnih.gov

Investigation of Biotransformation Pathways and Novel Metabolite Identification

The primary and most well-documented biotransformation pathway for this compound is its oxidative dimerization to form michellamines, as detailed in the preceding sections. Beyond this specific conversion, the scientific literature does not extensively report on other biotransformation pathways or the identification of novel metabolites derived from this compound. While the microbial transformation of alkaloids is a recognized field of study for generating novel compounds, specific research applying these techniques, such as fungal biotransformation, to this compound to produce new, distinct metabolites is not widely documented in available research. researchgate.net Therefore, the metabolic fate of this compound, outside of its role as a precursor to michellamines, remains an area with potential for future investigation.

Mechanistic Investigations of Biological Activity in Preclinical Models

Anti-Infective Research

Preclinical studies have explored the efficacy of Korupensamine A against various pathogens, including parasites and viruses.

Antimalarial Activity Studies in Preclinical Models

This compound has demonstrated notable antimalarial properties. The total synthesis of both this compound and its atropisomer, Korupensamine B, was achieved through the "lactone method," a key step in enabling further biological investigation. researchgate.net Research has highlighted naphthylisoquinoline alkaloids, such as this compound, as validated multistage antiplasmodial natural products. tdr-global.net Studies have shown that these compounds exhibit inhibitory activities against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. tdr-global.net The development of preclinical models that mimic human diseases is crucial for evaluating antimalarial drugs. mesamalaria.org For instance, rodent models are utilized in suppression tests to evaluate the efficacy of new antimalarial compounds. nih.gov

Antiviral Activity against SARS-CoV-2 in Preclinical Models

The emergence of the COVID-19 pandemic prompted extensive research into antiviral therapies, with the main protease (Mpro) of SARS-CoV-2 being a prime target for drug development. researchgate.netmdpi.com

The SARS-CoV-2 Mpro is a critical enzyme for viral replication, making it an attractive target for antiviral inhibitors. nih.govacs.org Computational and in vitro studies identified this compound as an inhibitor of this essential protease. researchgate.netnih.gov Through a combination of docking and molecular dynamics simulations, a library of 65 naphthylisoquinoline alkaloids was screened for their activity against SARS-CoV-2 Mpro. researchgate.netnih.gov These computational methods, particularly steered molecular dynamics (SMD), proved effective in distinguishing the potential activity of structurally similar compounds. nih.gov

A significant finding from these studies was the atropoisomer-specific inhibition of SARS-CoV-2 Mpro by this compound. researchgate.netnih.gov While this compound demonstrated significant inhibitory activity, its atropisomer, Korupensamine B, which differs only in its axial configuration, was found to be significantly less active. nih.gov In vitro validation confirmed that this compound inhibits the catalytic activity of Mpro in a dose-dependent manner. nih.gov The IC₅₀ value for this compound was determined to be 2.52 ± 0.14 μM, whereas Korupensamine B had a much higher IC₅₀ of 71.89 ± 0.49 μM. nih.gov This highlights the stereospecific nature of the interaction between this compound and the viral protease. nih.gov

The inhibitory effect of this compound on Mpro translated to significant antiviral activity in cell-based assays. nih.gov In vitro experiments using Vero cells infected with a patient-derived SARS-CoV-2 strain showed that this compound reduced viral growth by five orders of magnitude. researchgate.netnih.gov The 50% effective concentration (EC₅₀) for this antiviral effect was measured at 4.23 ± 1.31 μM. researchgate.netnih.gov These findings underscore the potential of naphthylisoquinoline alkaloids as a new class of anti-COVID-19 agents. researchgate.netnih.gov

Interactive Data Table: In Vitro Activity of Korupensamines against SARS-CoV-2 Mpro

CompoundIC₅₀ (μM)EC₅₀ (μM)
This compound2.52 ± 0.144.23 ± 1.31
Korupensamine B71.89 ± 0.49Not reported
GC376 (reference)0.88 ± 0.15Not reported

Anti-Inflammatory Mechanisms Research

In addition to its anti-infective properties, the potential anti-inflammatory mechanisms of compounds structurally related to this compound have been an area of interest. Alkaloids, as a broad class of secondary metabolites, are recognized for a variety of biological activities, including anti-inflammatory effects. researchgate.net Research on other complex natural products has demonstrated the ability to inhibit the release of inflammatory markers in cellular models. dovepress.com For instance, studies on certain traditional medicines have shown they can suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. dovepress.com While direct studies on the anti-inflammatory mechanisms of this compound are not detailed in the provided context, the known activities of related alkaloids suggest a potential avenue for future investigation. researchgate.netontosight.ai

Anticancer Activity Research

This compound, a naphthylisoquinoline alkaloid, has been a subject of interest in anticancer research due to its structural characteristics, which are shared by other compounds with known antitumor properties. While direct, extensive preclinical studies on the anticancer activity of this compound are not widely published, the broader class of naphthylisoquinoline alkaloids has demonstrated potential in this area. Research into related compounds and the structural motifs they share with this compound provides a basis for its investigation as a potential anticancer agent.

The anticancer potential of natural compounds is often evaluated through their ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in various cancer cell lines. explorationpub.comfrontiersin.orgresearchgate.net For instance, other phytochemicals have been shown to interfere with signaling pathways related to inflammation and apoptosis, which are critical in cancer progression. explorationpub.com The investigation into the anticancer mechanisms of polyphenols like quercetin (B1663063) and epigallocatechin gallate (EGCG) reveals that these compounds can inhibit tumor growth in a dose-dependent manner across a range of cancer cell lines, including breast, colorectal, and prostate cancer. frontiersin.org These studies often involve both in vitro assays on cancer cell lines and in vivo studies using animal models to assess tumor growth inhibition. frontiersin.org

The structural scaffold of this compound, being a complex biaryl natural product, is a key area of synthetic and medicinal chemistry research. nih.gov Efficient synthetic routes to produce this compound and its analogs are crucial for enabling comprehensive biological evaluation. nih.gov The development of such syntheses allows for the production of sufficient quantities of the compound for preclinical testing and for the creation of derivatives to explore structure-activity relationships.

Molecular Interaction Analysis

The biological activity of a compound is fundamentally dictated by its interactions with protein targets. wikipedia.org Ligand-protein binding studies are therefore crucial in elucidating the mechanism of action of molecules like this compound. These studies aim to characterize the affinity and specificity of the ligand for its binding site on a target protein. wikipedia.org The binding of a ligand to a receptor protein can induce conformational changes that alter the protein's functional state. wikipedia.org

In the context of drug discovery, understanding ligand-protein interactions is essential for designing molecules with high affinity and specificity for their intended target. wustl.edu Techniques such as fluorescence quenching, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) are commonly used to directly measure binding affinities, often expressed as the dissociation constant (Kd). wikipedia.org

For this compound, specific ligand-protein binding studies have been conducted, notably in the context of viral proteases. Research has shown that this compound can bind to and inhibit the main protease (Mpro) of SARS-CoV-2. researchgate.net This interaction is atroposelective, meaning that this compound demonstrates significantly higher inhibitory activity than its atropisomer, Korupensamine B. researchgate.net This highlights the importance of the specific three-dimensional structure of the molecule in its interaction with the protein target.

Computational modeling has complemented experimental binding assays by predicting the binding modes of ligands within the active site of a protein. For example, molecular docking simulations have been used to predict how this compound fits into the binding pocket of its target protein. mdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com

Computational chemistry has become an indispensable tool in modern drug discovery, offering insights that can guide the design and optimization of new therapeutic agents. youtube.com These methods are employed to predict the properties of molecules and their interactions with biological targets, thereby accelerating the drug development process. youtube.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.org It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target. chemrxiv.org

In the investigation of this compound, molecular docking simulations have been instrumental. For instance, docking studies were part of a broader computational approach to screen a library of naphthylisoquinoline alkaloids for their activity against the SARS-CoV-2 main protease (Mpro). researchgate.net These simulations helped to identify this compound as a potential inhibitor by predicting its binding pose within the active site of the enzyme. researchgate.net The accuracy of these predictions is often enhanced by combining docking with other computational methods. researchgate.net

The process typically involves preparing the 3D structures of both the ligand (this compound) and the protein target. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring them based on a defined scoring function that estimates the binding affinity. chemrxiv.org The results can provide valuable information about the key amino acid residues involved in the interaction.

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of ligand-protein interactions compared to the static picture offered by molecular docking. researchgate.net These simulations model the movement of atoms and molecules over time, allowing for the observation of conformational changes and the calculation of binding free energies. biorxiv.org

Steered Molecular Dynamics (SMD) simulations have been used in conjunction with docking to further investigate the binding of this compound. SMD applies an external force to pull the ligand away from its binding site, which can provide insights into the strength of the interaction and the binding pathway. researchgate.net

Gaussian Accelerated Molecular Dynamics (GaMD) is an enhanced sampling technique that smooths the potential energy surface of a system, allowing for the observation of rare events like ligand binding and unbinding on computationally accessible timescales. unc.eduunc.edu GaMD simulations have been utilized to investigate the binding pathway and interaction mode of this compound within the active site of its target protease, confirming the binding pose predicted by docking. researchgate.net This method does not require predefined reaction coordinates, making it suitable for exploring complex biological processes. biorxiv.org The development of specialized versions like Ligand GaMD (LiGaMD) further enhances the ability to simulate and characterize the thermodynamics and kinetics of ligand binding. biorxiv.org

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. numberanalytics.comgardp.org By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for potency and selectivity. gardp.orgnih.gov

The SAR for this compound and its analogs is an active area of investigation. The atroposelective inhibition of the SARS-CoV-2 main protease by this compound, where it is significantly more active than its atropisomer Korupensamine B, is a clear demonstration of a strong SAR. researchgate.net This indicates that the specific axial chirality of the molecule is critical for its biological function.

The synthesis of various analogs of this compound allows for a systematic exploration of its SAR. nih.gov For example, modifications to the naphthyl or isoquinoline (B145761) portions of the molecule, or changes to the substituents on these ring systems, can lead to significant changes in biological activity. These studies help in identifying the pharmacophore—the essential structural features responsible for the compound's biological activity.

Computational methods also play a significant role in SAR elucidation. nih.gov By building models that correlate structural features with activity, it is possible to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov The insights gained from SAR studies are crucial for the rational design of more potent and selective analogs of this compound for therapeutic applications. nih.gov

Structure-Activity Relationship (SAR) Elucidation

Cellular and Biochemical Pathway Modulation Research

The primary mechanism of action identified for this compound is the inhibition of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). researchgate.netnih.gov This enzyme is critical for the life cycle of the virus, as it processes viral polyproteins into functional proteins required for viral replication. nih.gov By targeting and inhibiting Mpro, this compound effectively disrupts this essential step, leading to a reduction in viral growth. researchgate.net In vitro studies have shown that this compound can reduce viral proliferation by several orders of magnitude. researchgate.net

Computational studies, including molecular docking and Gaussian accelerated molecular dynamics simulations, have provided insights into the interaction between this compound and the Mpro active site. researchgate.netnih.gov These simulations show that this compound binds within the active site of the enzyme, elucidating the molecular basis for its inhibitory action. nih.gov

While the most clearly defined pathway for this compound is the inhibition of Mpro, research on related naphthylisoquinoline alkaloids suggests that this class of compounds can modulate other significant cellular pathways. sci-hub.seresearchgate.net For instance, certain related alkaloids have been found to be potent inhibitors of the Akt/mTOR signaling pathway and to interfere with autophagy, processes that are crucial for cell survival and are often dysregulated in diseases like cancer. researchgate.net Although direct evidence for this compound modulating these specific pathways is not yet established, the activity of its structural relatives suggests a potential for broader biological effects that may warrant further investigation.

Analytical Methodologies for Korupensamine a Research

Chromatographic Techniques for Isolation, Purity Assessment, and Separation

Chromatography is a fundamental technique for separating the components of a mixture. umass.eduadvancechemjournal.com In the study of Korupensamine A, chromatographic methods are indispensable for its isolation from the crude plant extracts and for assessing the purity of the isolated compound. slideshare.netiipseries.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. ebsco.comopenaccessjournals.comwikipedia.org It operates by pumping a liquid sample in a solvent (the mobile phase) through a column filled with a solid adsorbent material (the stationary phase). wikipedia.orgshimadzu.com Each component in the sample interacts slightly differently with the stationary phase, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. wikipedia.org

In the context of this compound research, HPLC is a crucial tool for both purification and analysis. iipseries.org Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar liquid, is a commonly employed method. advancechemjournal.com This technique allows for the efficient separation of this compound from other related alkaloids and impurities present in the initial extract. capes.gov.briltusa.com The high resolution and accuracy of HPLC make it an indispensable method for obtaining highly pure this compound, which is a prerequisite for accurate structural elucidation and biological testing. openaccessjournals.comiltusa.com Furthermore, HPLC is utilized for the quantitative analysis of this compound, enabling researchers to determine its concentration in various biological matrices. ebsco.comopenaccessjournals.com

Table 1: Key Parameters in HPLC Analysis of this compound
ParameterDescriptionRelevance to this compound Analysis
Stationary Phase The solid adsorbent material packed in the column. Typically silica-based and chemically modified.For this compound, a non-polar stationary phase like C18 is often used in reversed-phase HPLC.
Mobile Phase The solvent that moves the sample through the column. The composition is optimized for separation.A mixture of polar solvents, such as acetonitrile (B52724) and water, with potential pH modifiers, is commonly used.
Flow Rate The speed at which the mobile phase is pumped through the column.Affects the resolution and analysis time. A typical flow rate is around 1 mL/min.
Detector The component that detects the separated compounds as they elute from the column.UV-Vis detectors are commonly used, as this compound possesses a chromophore that absorbs UV light.
Retention Time The time it takes for a specific compound to travel from the injector to the detector.A characteristic property of this compound under specific HPLC conditions, used for identification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for identifying substances and testing the purity of a compound. slideshare.netlibretexts.org It involves a stationary phase of a thin layer of adsorbent material, such as silica (B1680970) gel or alumina, coated onto a flat, inert substrate like a glass or plastic plate. sigmaaldrich.comnih.gov The sample is spotted onto the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their affinity for the stationary and mobile phases, leading to their separation. umass.edusigmaaldrich.com

In the research of this compound, TLC serves as a preliminary analytical tool. globalresearchonline.net It is often used to monitor the progress of the extraction and purification processes, allowing for a quick assessment of the presence of this compound in different fractions. umass.edulibretexts.org By comparing the retention factor (Rf) value of a spot with that of a known standard, a presumptive identification of this compound can be made. libretexts.org Although primarily a qualitative technique, TLC can also give an indication of the purity of a sample. umass.eduglobalresearchonline.net The separated spots can be visualized under UV light or by using staining reagents. umass.edunih.govsavemyexams.com

Table 2: Application of TLC in this compound Research
ApplicationDescription
Monitoring Extraction Quickly checking different solvent extracts for the presence of this compound.
Fraction Screening Identifying which fractions from column chromatography contain the target compound.
Purity Assessment Providing a preliminary check on the purity of isolated this compound. umass.eduglobalresearchonline.net
Optimization of Separation Helping to select the appropriate solvent system for larger scale chromatographic separations like column chromatography or HPLC. globalresearchonline.net

Spectroscopic Methods for Structural Characterization and Quantification

Spectroscopic techniques are instrumental in elucidating the molecular structure of compounds and for their quantification. cube-synergy.eu These methods are based on the interaction of electromagnetic radiation with the sample. cube-synergy.eu For this compound, a combination of spectroscopic methods is essential to confirm its unique and complex chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. wikipedia.orgebsco.comlibretexts.org It is based on the magnetic properties of certain atomic nuclei. libretexts.org When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency, which is dependent on their chemical environment. wikipedia.org

For the structural elucidation of this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial. colab.wsnih.gov 1D NMR spectra, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the types and number of hydrogen and carbon atoms in the molecule. wikipedia.org 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal the connectivity between different atoms within the molecule, allowing for the complete assembly of the molecular structure. wikipedia.org These techniques were fundamental in determining the novel acetogenic isoquinoline (B145761) alkaloid structure of this compound. capes.gov.br

Table 3: NMR Techniques for this compound Structural Elucidation
NMR ExperimentInformation Provided
¹H NMR Provides information on the chemical environment and number of different types of protons.
¹³C NMR Shows the number and types of carbon atoms in the molecule.
DEPT Distinguishes between CH, CH₂, and CH₃ groups.
COSY Identifies proton-proton couplings, revealing which protons are adjacent to each other.
HSQC Correlates protons with the carbon atoms they are directly attached to.
HMBC Shows correlations between protons and carbons that are two or three bonds away, helping to connect different parts of the molecule.
NOESY Reveals through-space interactions between protons, providing information about the stereochemistry and 3D structure of the molecule. wikipedia.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.orgwikipedia.org It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. wikipedia.orgpressbooks.pub In a typical MS experiment, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio and detected. pressbooks.pub

In the study of this compound, mass spectrometry is used to determine its precise molecular weight, which is a critical piece of data for confirming its molecular formula. capes.gov.br High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. Techniques such as electrospray ionization (ESI) are often coupled with mass spectrometry for the analysis of polar molecules like alkaloids. capes.gov.br Furthermore, tandem mass spectrometry (MS/MS) experiments, where ions are fragmented and their fragments analyzed, can provide valuable structural information that complements the data obtained from NMR spectroscopy. wikipedia.org Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it a powerful tool for analyzing complex mixtures containing this compound. capes.gov.brwikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. wikipedia.org This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. wikipedia.org The absorption of light corresponds to the excitation of electrons to higher energy levels. libretexts.org

The UV-Vis spectrum of this compound provides information about the presence of conjugated systems within its molecular structure. evitachem.comup.ac.za The wavelength of maximum absorbance (λmax) is characteristic of the chromophore present in the molecule. libretexts.org While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a simple and rapid method that can be used for the quantification of this compound using the Beer-Lambert law, which relates absorbance to concentration. libretexts.org It is also often used as a detection method in HPLC. wikipedia.org

Table 4: UV-Vis Spectroscopy Data for this compound
ParameterDescriptionSignificance for this compound
λmax The wavelength(s) at which a substance has its strongest photon absorption.The specific λmax values for this compound are indicative of its naphthylisoquinoline core structure.
Molar Absorptivity (ε) A measure of how strongly a chemical species absorbs light at a given wavelength.A constant that is used in the Beer-Lambert law for quantitative analysis. libretexts.org

Advanced Analytical Approaches in Complex Biological and Synthetic Matrices

The detection and quantification of this compound in complex matrices, such as biological fluids (e.g., plasma, serum) and synthetic reaction mixtures, present significant analytical challenges. These matrices contain a multitude of endogenous or synthetic compounds that can interfere with the analysis, necessitating highly selective and sensitive methodologies. Modern analytical chemistry, particularly the coupling of liquid chromatography with mass spectrometry, provides the necessary tools to address these challenges.

Advanced analytical research in this area focuses on developing robust methods capable of accurately identifying and quantifying this compound, often at trace levels. The technique of choice is typically Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). This combination offers high chromatographic resolution, reducing interference from matrix components, and the high selectivity and sensitivity of mass spectrometric detection. While specific validated bioanalytical methods for this compound are not widely published, the analytical strategies employed for structurally similar naphthylisoquinoline alkaloids provide a clear framework.

Chromatographic and Mass Spectrometric Analysis

The analysis of naphthylisoquinoline alkaloids, including this compound, heavily relies on hyphenated chromatographic techniques. rjptonline.org The combination of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) has proven to be a powerful tool for the online screening and structural elucidation of these compounds directly from crude plant extracts. nih.gov

For quantitative analysis in biological matrices, UPLC-MS/MS is the preferred method due to its enhanced speed, resolution, and sensitivity over conventional HPLC. frontiersin.orgnih.govnih.gov The development of such a method involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure selectivity, accuracy, and precision, in line with regulatory guidelines for bioanalytical method validation. who.inteuropa.eueuropa.eu

The following tables outline typical parameters for an advanced analytical method for this compound, based on established methods for related alkaloids and other complex small molecules in biological matrices.

Table 1: Representative UPLC-MS/MS Chromatographic Conditions

ParameterDetails
Chromatography System Waters ACQUITY UPLC I-Class System or similar
Column Waters Acquity UPLC BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water nih.govnih.gov
Mobile Phase B Acetonitrile or Methanol (B129727) with 0.1% Formic Acid nih.govnih.gov
Flow Rate 0.3 - 0.4 mL/min nih.govnih.gov
Gradient Elution A time-programmed gradient is used to ensure separation from matrix interferences and other metabolites. For example: Start with a low percentage of organic phase (e.g., 10-15% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold, and then return to initial conditions to re-equilibrate the column. nih.gov
Column Temperature 30 - 40 °C nih.govscirp.org
Injection Volume 1 - 5 µL nih.govscirp.org

Table 2: Representative Mass Spectrometry Parameters

ParameterDetails
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S, Sciex 4500 QTrap)
Ionization Mode Electrospray Ionization (ESI), Positive Mode nih.gov
Monitored Transition (MRM) For this compound (C₂₃H₂₅NO₄, MW: 379.45), the protonated molecule [M+H]⁺ at m/z 380.2 would be selected as the precursor ion. Product ions for quantification and qualification would be determined by direct infusion of a standard solution. For example: m/z 380.2 → [Product Ion 1] (for quantification) and m/z 380.2 → [Product Ion 2] (for confirmation).
Capillary Voltage ~3.0 - 4.0 kV scirp.org
Source Temperature ~150 °C
Desolvation Temperature ~300 - 350 °C scirp.org
Nebulizer Gas (Nitrogen) ~50 psi scirp.org
Drying Gas (Nitrogen) Flow ~10 L/min scirp.org

Sample Preparation in Complex Matrices

The primary goal of sample preparation is to extract this compound from the complex matrix while removing potential interferences, such as proteins and phospholipids (B1166683) in plasma, to improve the reliability and robustness of the analysis.

For biological matrices like plasma or serum, common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. frontiersin.orgnih.gov After centrifugation, the supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its partitioning between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether). nih.gov It often provides a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient clean-up by using a solid sorbent to retain either the analyte or the interferences. The analyte is then eluted with a suitable solvent. This is often the method of choice for achieving the lowest limits of quantification.

For synthetic matrices , such as crude reaction mixtures from total synthesis efforts, sample preparation typically involves a simple "dilute-and-shoot" approach. The reaction mixture is diluted with a solvent compatible with the mobile phase to bring the analyte concentration within the calibration range of the instrument.

Table 3: Bioanalytical Method Validation Parameters

A validated bioanalytical method ensures that the data generated is reliable. The validation is performed according to guidelines from regulatory bodies like the FDA and EMA. europa.euresearchgate.net

ParameterDescription and Typical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. Blank samples from at least six different sources should be tested to ensure no significant interference at the retention time of the analyte and internal standard (IS). ich.org
Calibration Curve The relationship between the instrument response and the known concentration of the analyte. A calibration curve should be prepared with a blank sample, a zero sample (blank + IS), and at least six non-zero standards. A correlation coefficient (r²) of ≥ 0.99 is typically required. ich.org
Accuracy and Precision Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. Assessed at multiple concentration levels (e.g., LLOQ, low, mid, high QC). Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (as %RSD) should not exceed 15% (20% at LLOQ). ich.org
Recovery The efficiency of the extraction procedure. It is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. Recovery should be consistent and reproducible.
Matrix Effect The suppression or enhancement of ionization of the analyte caused by co-eluting matrix components. It is assessed by comparing the analyte response in a post-extracted spiked sample to a pure standard solution. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage). Analyte concentration should remain within ±15% of the initial concentration.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically accuracy within ±20% and precision ≤ 20% RSD).

By employing these advanced analytical methodologies and adhering to stringent validation protocols, researchers can obtain reliable and reproducible data on the concentration of this compound in various complex biological and synthetic environments. This is crucial for pharmacokinetic studies, in vitro assays, and the quality control of synthetic batches.

Analogues, Derivatives, and Quantitative Structure Activity Relationship Qsar Studies

Design and Synthesis of Korupensamine A Analogues and Derivatives

The synthesis of this compound and its analogues often involves complex chemical strategies to construct the characteristic naphthylisoquinoline core and control the stereochemistry, particularly the axial chirality arising from the hindered rotation around the biaryl bond. Efficient synthetic routes are crucial for obtaining sufficient quantities of these compounds for biological evaluation and structural studies.

One approach to the synthesis of naphthylisoquinoline alkaloids, including this compound, involves asymmetric Suzuki-Miyaura coupling reactions. This method has been employed for the total synthesis of chiral biaryl natural products like this compound and B, often in combination with diastereoselective hydrogenation. nih.gov Chiral monophosphorus ligands have proven effective in these reactions, yielding functionalized chiral biaryls with high enantioselectivity. nih.gov The presence of polar-π interactions between the coupling partners is believed to contribute to the high enantioselectivity observed in some Suzuki-Miyaura couplings. nih.gov

Another synthetic strategy for naphthylisoquinoline alkaloids and their analogues utilizes aryl cross-coupling reactions. Suzuki coupling, specifically between a boronic acid derived from the naphthalene (B1677914) moiety and a tetrahydroisoquinoline (THIQ) iodide, has been identified as a generally effective method for forming the hindered biaryl bond characteristic of this class of compounds. capes.gov.br The total synthesis of Korupensamines A-D and Michellamines A-C has been achieved through various strategies for preparing the naphthalene and THIQ portions, with Suzuki coupling being a key step for biaryl bond formation. acs.org

Analogues with modified ring systems, such as isochromane analogues of michellamines and korupensamines, have also been synthesized to explore the impact of structural changes on activity. rsc.org These syntheses can involve multi-step routes, including cyclization reactions. rsc.orgresearchgate.net

Investigation of Structural Modifications on Biological Potency and Selectivity

Structural modifications to the this compound scaffold can significantly impact its biological activity and selectivity. The axial chirality of naphthylisoquinoline alkaloids plays a fundamental role in their bioactivity, as atropodiastereomers can exhibit markedly different activities. researchgate.net

Studies comparing this compound with its atropisomer, Korupensamine B, have highlighted the importance of axial chirality. For instance, in the context of inhibiting SARS-CoV-2 main protease (Mpro), this compound demonstrated significant inhibitory activity, while Korupensamine B did not, despite their structural similarity. nih.govnih.gov This indicates an atropisomer-specific inhibition. nih.govnih.gov Molecular dynamics simulations have been used to explore the binding pathways and interactions of these atropisomers within the active site of the enzyme, revealing differences in hydrogen bonding that contribute to the observed selectivity. nih.gov

Research on a library of naphthylisoquinoline alkaloids and their analogues has shown that different molecular architectures and structural variations influence activity against SARS-CoV-2. nih.govnih.gov The analysis of 3D contour maps from QSAR studies can provide insights into the effects of specific functional groups on biological activity, guiding the design of novel compounds with potentially enhanced activity. nih.govacs.org

Comparative Analysis with Related Naphthylisoquinoline Alkaloids (e.g., Korupensamine B, Michellamines)

This compound is part of a larger family of naphthylisoquinoline alkaloids, including its atropisomer Korupensamine B and the dimeric michellamines (e.g., Michellamine A, B, C). Comparisons between these related compounds are essential for understanding the structure-activity relationships within this class.

As mentioned, this compound and Korupensamine B, being atropisomers, demonstrate how the orientation around the biaryl axis can lead to differential biological activity. Their distinct inhibitory profiles against SARS-CoV-2 Mpro serve as a clear example of this phenomenon. nih.govnih.gov

Michellamines are dimeric naphthylisoquinoline alkaloids formed from monomeric units like korupensamines. Michellamine B, for example, is structurally derived from the heterodimerization of this compound and Korupensamine B. acs.org These dimeric structures often exhibit different biological properties compared to their monomeric precursors. researchgate.net Michellamine B has shown significant interest as an anti-HIV agent, inhibiting reverse transcriptase and cellular fusion. acs.org Michellamines A and C are other atropisomers within the dimeric family, differing in their axial chirality and substitution patterns.

Studies have also isolated new monomeric and dimeric naphthylisoquinoline alkaloids from the same plant sources, such as Korupensamine E and Michellamines D-F. nih.govacs.orgnus.edu.sg Korupensamine E has shown antimalarial activity comparable to Korupensamines A-D, while Michellamines D-F exhibited HIV-inhibitory activity comparable to Michellamine B. nih.govacs.orgnus.edu.sg These findings further underscore the structural diversity and varied biological profiles within the naphthylisoquinoline alkaloid family.

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a relationship between the chemical structure of compounds and their biological activity. uniroma1.it These models can help predict the activity of new compounds and guide the design of analogues with improved properties.

3D QSAR models, such as those based on Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for antimalarial naphthylisoquinoline alkaloids. nih.govacs.org These models utilize 3D descriptor fields (e.g., hydrophobic, hydrogen bond donor, and acceptor fields) to correlate structural features with biological activity against pathogens like Plasmodium falciparum. nih.govacs.org

The development of robust and predictive QSAR models involves several critical steps, including data preparation, descriptor calculation, model building, and rigorous validation. uniroma1.itnih.govnih.gov Validation procedures are essential to ensure the statistical significance and external predictive power of the models. uniroma1.itnih.govnih.govresearchgate.netmdpi.com This includes internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. uniroma1.itnih.govnih.govmdpi.com Key statistical parameters, such as the squared multiple correlation coefficient (r²) and the cross-validated r² (q²), are used to assess the goodness of fit and predictive ability of the models. nih.govacs.orguniroma1.itmdpi.com Defining the applicability domain of a QSAR model is also crucial to determine the chemical space for which the model can make reliable predictions. nih.govnih.govresearchgate.net

QSAR studies on naphthylisoquinoline alkaloids have aimed to identify structural requirements for their biological activities, including antimalarial effects and cytotoxicity. researchgate.netnih.gov By analyzing the relationships between molecular descriptors and activity, QSAR models can guide the synthesis of simplified analogues that are more accessible, potentially more active, and less toxic than the natural products. nih.gov

Data from QSAR studies can be presented in tables to show the correlation between molecular descriptors and biological activity. While specific detailed data tables for this compound itself were not extensively found in the search results for direct inclusion here, general principles of QSAR applied to naphthylisoquinoline alkaloids involve correlating structural parameters with activity values (e.g., IC₅₀).

An example of how SAR/QSAR data might be presented (illustrative, not directly from search results for this compound due to lack of specific data tables):

Compound (Analogue/Derivative)Structural ModificationBiological Activity (e.g., IC₅₀)Relevant Descriptors (Illustrative)
This compound-X µMDescriptor 1, Descriptor 2
Analogue 1Modification AY µMDescriptor 1', Descriptor 2
Analogue 2Modification BZ µMDescriptor 1, Descriptor 2''

Such tables, when populated with specific experimental and calculated data, allow researchers to visually inspect the impact of structural changes on activity and inform further design cycles.

The analysis of QSAR contour maps allows for the visualization of regions in the 3D space around the molecules where specific molecular properties (e.g., steric, electrostatic, hydrophobic) are favored or disfavored for activity. nih.govacs.org This visual information is invaluable for understanding the structural determinants of activity and designing new compounds with improved profiles. nih.govacs.org

Emerging Research and Future Directions

Expanding the Scope of Biological Activity Investigations in Novel Disease Models

Initial research on naphthylisoquinoline alkaloids focused heavily on their antimalarial and anti-HIV properties. mdpi.com However, recent investigations into Korupensamine A are exploring its efficacy in new therapeutic areas. A prominent example is its activity against the SARS-CoV-2 virus. By combining virtual screening with molecular dynamics simulations, researchers identified this compound as a potent, atropisomer-specific inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.govresearchgate.net In vitro studies confirmed these findings, showing that this compound inhibits Mpro with an IC50 value of 2.52 µM and reduces viral growth by five orders of magnitude (EC50 = 4.23 ± 1.31 μM). nih.govresearchgate.net Notably, its atropisomer, Korupensamine B, was significantly less active, highlighting the crucial role of the molecule's axial chirality in its biological function. nih.gov

Beyond virology, the activity of this compound has been assessed against parasitic diseases like trypanosomiasis. While it was found to be inactive against Trypanosoma cruzi (with an IC50 > 38.2 μM), this exploration into different disease models is crucial for defining the compound's full activity spectrum. uga.edu The expansion into novel disease models, such as the ongoing COVID-19 pandemic, demonstrates a strategic shift to leverage the unique chemical scaffold of this compound against emerging global health threats. nih.gov

CompoundTargetBiological Activity (IC50/EC50)Disease Model
This compound SARS-CoV-2 MproIC50: 2.52 ± 0.14 µMCOVID-19
This compound SARS-CoV-2 (in vitro)EC50: 4.23 ± 1.31 µMCOVID-19
Korupensamine B SARS-CoV-2 MproIC50: 71.89 ± 0.49 µMCOVID-19
GC376 (Reference) SARS-CoV-2 MproIC50: 0.88 ± 0.15 µMCOVID-19
This compound Trypanosoma cruziIC50: 38.2 µMChagas Disease

Development and Optimization of Novel Synthetic Routes with Enhanced Efficiency and Stereocontrol

The limited availability of this compound from its natural source, the liana Ancistrocladus korupensis, necessitates the development of efficient and stereoselective total synthesis methods for further biological study. researchgate.net Early synthetic routes were often linear and less convergent. researchgate.net More recent research has focused on novel strategies that provide higher yields and, critically, control the axial chirality, which is essential for its biological activity.

One successful approach has been the use of asymmetric Suzuki-Miyaura coupling reactions. This method has been employed for the first time in the total synthesis of this compound and B, achieving excellent yields and high enantioselectivity (up to 99% ee) through the use of chiral monophosphorus ligands. nih.gov Another significant advancement is the "lactone method," which represents the first atropo-selective synthesis of 5,8′-coupled naphthylisoquinoline alkaloids like the korupensamines. researchgate.net This strategy involves the regioselective intramolecular coupling to form a lactone-bridged biaryl, followed by a diastereoselective ring-opening to yield the desired atropisomer, providing a flexible and controlled route to either this compound or B. researchgate.net These advanced synthetic methods are crucial for producing sufficient quantities of the molecule for extensive preclinical and clinical investigation.

Advanced Computational Modeling for Deeper Mechanism Elucidation and Drug Design

Computational modeling has become indispensable in understanding the molecular interactions of this compound. nih.govnih.gov Techniques such as molecular docking, steered molecular dynamics (SMD), and Gaussian accelerated molecular dynamics (GaMD) have been pivotal in elucidating its mechanism of action against the SARS-CoV-2 main protease (Mpro). nih.gov Initial docking studies on a library of 65 naphthylisoquinoline alkaloids identified this compound as a top candidate. nih.govresearchgate.net Subsequent SMD simulations, which measure the force required to unbind a ligand, confirmed its strong and specific binding to the Mpro active site, distinguishing it from its less active atropisomer, Korupensamine B. nih.gov

Furthermore, GaMD simulations, running for 400 nanoseconds, successfully modeled the binding pathway of this compound, showing how it enters and stably occupies the enzyme's active site. nih.gov These computational approaches not only predicted the biological activity with high accuracy before in vitro validation but also revealed the key amino acid residues involved in the binding process, such as Thr26, His41, Cys145, and Glu166. researchgate.net Such detailed, time-resolved models of macromolecular interactions are crucial for guiding the design of new derivatives with improved potency and specificity. oligofastx.com

Exploration of Enzymatic Biocatalysis for Sustainable Alkaloid Production

Chemical synthesis of complex natural products like this compound can be lengthy and costly. As an alternative, researchers are exploring enzymatic biocatalysis for more sustainable production. nih.gov While the specific enzymatic pathway for this compound is not fully elucidated, research into related isoquinoline (B145761) alkaloids provides a roadmap. rsc.org Enzymes like the berberine (B55584) bridge enzyme (BBE), which performs an aerobic oxidative C-C bond formation, are of particular interest. acs.org Such enzymes could potentially be engineered to perform the key biaryl coupling step in naphthylisoquinoline synthesis.

The goal is to develop one-pot, multi-enzyme cascade reactions that can build the complex alkaloid scaffold from simple precursors. rsc.org Understanding the enzymes involved in alkaloid biosynthesis in plants can provide a variety of biocatalysts applicable for chemo-enzymatic synthesis or for engineering metabolic pathways in microorganisms like Escherichia coli or Saccharomyces cerevisiae. nih.govacs.org This approach holds the promise of scalable, cost-effective, and environmentally friendly production of this compound and other valuable alkaloids.

Development of High-Throughput Screening Methodologies for Related Naphthylisoquinoline Compounds

The discovery of this compound's potent antiviral activity has renewed interest in the broader class of naphthylisoquinoline alkaloids. nih.gov High-throughput screening (HTS) is a key technology being leveraged to accelerate the discovery of new bioactive compounds from this family. bmglabtech.com HTS allows for the rapid automated testing of large libraries of natural products or synthetic analogues against specific biological targets. bmglabtech.com

In the context of naphthylisoquinolines, HTS assays can be used to screen for inhibitors of various enzymes or to identify compounds that disrupt protein-protein interactions. bmglabtech.comup.ac.za The process involves miniaturizing assays into microplate formats and using robotic systems for liquid handling and data acquisition, enabling the screening of thousands of compounds per day. bmglabtech.com The results of HTS, which identify initial "hits," provide the starting point for more detailed structure-activity relationship (SAR) studies and lead optimization. bmglabtech.com This technology is crucial for efficiently exploring the vast chemical diversity of the naphthylisoquinoline family to find new therapeutic leads. researchgate.net

Interdisciplinary Research with Plant Biotechnology for Enhanced Production and Diversification

Interdisciplinary research combining natural product chemistry with plant biotechnology offers a promising avenue for the sustainable production and diversification of this compound. nih.gov Plants can be used as "bioreactors" to produce valuable recombinant proteins and complex secondary metabolites. nih.gov One approach is the stable transformation of a model plant species, where the genes encoding the biosynthetic pathway for this compound are integrated into the plant's genome. ucanr.edu

Alternatively, transient expression systems, for example in Nicotiana benthamiana, allow for rapid, high-level production of the enzymes involved in the alkaloid's biosynthesis. researchgate.net Research into the evolution and function of enzymes in alkaloid-producing plants, such as the cytochrome P450s that determine stereochemistry, provides the fundamental knowledge needed for these biotechnological applications. nih.gov By engineering the metabolic pathways in plants, it may be possible not only to increase the yield of this compound but also to generate novel analogues with potentially improved properties, a process known as diversification. mdpi.com

Q & A

Basic Research Questions

Q. What established protocols exist for isolating Korupensamine A from natural sources, and how can researchers optimize yield and purity?

  • Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, column chromatography). Optimization requires factorial design experiments to assess variables like solvent polarity, temperature, and stationary phase selection. Purity validation should employ NMR, mass spectrometry, and HPLC-UV profiling .
  • Example Protocol :

StepTechniqueKey Parameters
1ExtractionEthanol:water (70:30), 60°C, 24h
2FractionationSilica gel column, gradient elution (hexane → ethyl acetate)
3PurificationPreparative HPLC, C18 column, acetonitrile/water mobile phase

Q. How should researchers design a literature review to identify gaps in this compound’s pharmacological profile?

  • Methodological Answer : Use systematic review frameworks (e.g., PRISMA) with Boolean search terms ("this compound" AND "bioactivity," "mechanism," "toxicity") across PubMed, SciFinder, and Web of Science. Categorize findings by biological targets (e.g., antimicrobial, anticancer) and note understudied areas, such as pharmacokinetics or long-term toxicity .

Q. What analytical techniques are essential for validating this compound’s structural identity?

  • Methodological Answer : Combine spectroscopic methods:

  • NMR (1H, 13C, 2D-COSY) for carbon skeleton and proton coupling.
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • X-ray crystallography (if crystalline) for absolute configuration. Cross-validate with published data to resolve discrepancies .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity of this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify variables causing discrepancies (e.g., assay conditions, cell lines). Replicate studies under standardized protocols (e.g., NIH Clinical Collection guidelines) and use dose-response curves to compare IC50 values. Employ sensitivity analyses to isolate confounding factors like solvent cytotoxicity .

Q. How can researchers elucidate this compound’s molecular targets and mechanisms of action?

  • Methodological Answer :

  • Target identification : Use affinity chromatography with immobilized this compound to capture binding proteins, followed by LC-MS/MS identification.
  • Pathway analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map signaling pathways. Validate via siRNA knockdown or CRISPR-Cas9 gene editing .

Q. What methodologies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Apply retrosynthetic analysis to identify modular intermediates. Utilize parallel synthesis for analog generation, varying substituents at key positions (e.g., hydroxyl groups, aromatic rings). Assess bioactivity using high-throughput screening and correlate with computational models (e.g., molecular docking) to prioritize lead compounds .

Q. How should researchers address reproducibility challenges in this compound’s in vivo efficacy studies?

  • Methodological Answer : Standardize animal models (e.g., C57BL/6 mice for inflammation studies) with controlled diets and housing conditions. Use randomized block designs to minimize bias. Publish detailed protocols for dosing, administration routes, and endpoint measurements. Share raw data via repositories like Zenodo to facilitate cross-lab validation .

Data Contradiction and Validation

Q. How can conflicting data on this compound’s toxicity profiles be reconciled?

  • Methodological Answer : Perform comparative toxicity assays across multiple cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for renal). Use omics approaches (transcriptomics, metabolomics) to identify off-target effects. Publish negative results to reduce publication bias .

Methodological Frameworks

Q. What frameworks guide hypothesis-driven research on this compound’s therapeutic potential?

  • Methodological Answer : Use the PICO framework to structure inquiries:

  • P opulation: Specific disease models (e.g., MCF-7 cells for breast cancer).
  • I ntervention: this compound dosage and administration.
  • C omparison: Standard therapeutics (e.g., doxorubicin).
  • O utcome: Metrics like apoptosis rate or tumor volume reduction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.